Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that features a thiazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the thiophene ring and the subsequent addition of functional groups. Common reagents used in these reactions include thioamides, acyl chlorides, and diethyl esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole and thiophene rings allow it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-methyl-5-{[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate: Similar in structure but with a phenoxycarbonyl group instead of a thiazole ring.
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: Lacks the thiazole ring and has an amino group instead.
Uniqueness
Diethyl 3-methyl-5-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}thiophene-2,4-dicarboxylate is unique due to its combination of thiazole and thiophene rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H20N2O5S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H20N2O5S2/c1-5-23-16(21)13-9(3)14(17(22)24-6-2)26-15(13)19-12(20)7-11-8-25-10(4)18-11/h8H,5-7H2,1-4H3,(H,19,20) |
InChI Key |
FUOMCMUUGSRIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC2=CSC(=N2)C |
Origin of Product |
United States |
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